molecular formula C19H18O3 B5760236 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one

7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one

Cat. No.: B5760236
M. Wt: 294.3 g/mol
InChI Key: IZKGNEAGRZVLRY-UHFFFAOYSA-N
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Description

Significance of the Chromen-2-one Scaffold in Medicinal Chemistry and Organic Synthesis

The chromen-2-one, or coumarin (B35378), scaffold is widely recognized as a "privileged structure" in medicinal chemistry. This designation is due to its ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. mdpi.com Naturally occurring in many plants, coumarins and their synthetic derivatives have been the subject of extensive research. chemmethod.com

Key biological activities associated with the coumarin nucleus include:

Anticancer Activity : Many coumarin derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. nih.gov

Anti-inflammatory Effects : The scaffold is a cornerstone for designing agents that can modulate inflammatory pathways. mdpi.com

Antioxidant Properties : The phenolic nature of many coumarin precursors imparts significant free-radical scavenging capabilities.

Neuroprotective Potential : Certain derivatives have been investigated as inhibitors of enzymes involved in neurodegeneration, such as monoamine oxidases (MAOs) and cholinesterases. mdpi.com

Antimicrobial and Antiviral Activities : The coumarin ring system is present in numerous compounds showing inhibitory effects against various pathogens. chemmethod.com

In organic synthesis, the chromen-2-one ring is a versatile building block. Its synthesis, often achieved through classic reactions like the Pechmann condensation, Knoevenagel condensation, or Wittig reaction, is well-established and allows for the introduction of a wide variety of substituents. chemmethod.com This synthetic accessibility makes the coumarin scaffold an ideal template for developing extensive compound libraries for drug discovery and for creating complex heterocyclic systems. tandfonline.comtandfonline.com

Summary of Biological Activities of the Chromen-2-one Scaffold
Biological ActivityDescription of Research Focus
AnticancerDerivatives are investigated for their cytotoxic effects against various human cancer cell lines, with structure-activity relationship studies aiming to enhance potency. nih.gov
Anti-inflammatoryCoumarins are designed as inhibitors of inflammatory mediators like cyclooxygenase (COX) and nitric oxide (NO) production. mdpi.com
NeuroprotectiveResearch focuses on the inhibition of enzymes like MAO-A, MAO-B, and cholinesterases, which are implicated in neurodegenerative diseases. mdpi.com
AntimicrobialThe scaffold is modified to develop agents effective against various strains of bacteria and fungi. chemmethod.com
AntioxidantThe ability of coumarin derivatives, particularly those with hydroxyl groups, to scavenge free radicals is a significant area of study.

Rationale for Targeted Investigation of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one

The specific substitution pattern of this compound suggests a deliberate design to modulate the properties of the basic coumarin structure. The rationale for its investigation can be inferred from the known effects of its individual substituents.

4-Methyl Group : The methyl group at the C4 position is a common feature, often resulting from synthesis via the Pechmann condensation using ethyl acetoacetate (B1235776). researchgate.net This group can influence the molecule's steric and electronic properties and has been shown in many derivatives to be compatible with, or even enhance, biological activity, including anticancer effects. nih.gov

7-Benzyloxy Group : Substitutions at the C7 position are crucial for tuning the molecule's properties. An alkoxy group, such as benzyloxy, is an electron-donating group that can significantly enhance the fluorescence of the coumarin ring, making such compounds useful as molecular probes. rsc.org In a medicinal context, the bulky and lipophilic benzyloxy group can improve binding affinity to biological targets through hydrophobic interactions and potentially alter the compound's pharmacokinetic profile. Research on 7-substituted coumarins has demonstrated potent inhibitory activities against neuronal enzymes and mycobacteria. nih.gov

6-Ethyl Group : The introduction of small alkyl groups, like ethyl at the C6 position, is a common strategy to fine-tune a molecule's lipophilicity. This can affect its ability to cross cell membranes and interact with target proteins. While substitutions at C3 and C7 are often considered more critical for potency, modifications at C6 can play a key role in optimizing the structure-activity relationship (SAR) for specific targets, such as those involved in inflammation or hypertension. mdpi.commdpi.com

The combination of these specific substituents on the chromen-2-one scaffold creates a unique molecule with potential for targeted biological activity, merging the established pharmacological profile of the core with modulated lipophilicity, steric bulk, and electronic properties.

Physicochemical Properties
PropertyThis compound7-(benzyloxy)-4-methyl-2H-chromen-2-one (Analog)
Molecular FormulaC19H18O3C17H14O3nih.gov
Molecular Weight294.34 g/mol266.29 g/mol nih.gov
CAS NumberNot available in public databases24416-78-2 nih.gov
LogP (Calculated)Not available in public databases3.7 nih.gov

Overview of Academic Research Directions for the Compound Class

Academic research on substituted chromen-2-one derivatives is a dynamic and multifaceted field. The primary directions of investigation for this class of compounds include:

Synthesis of Novel Analogs : A major focus is the development of efficient and innovative synthetic routes to create diverse libraries of coumarin derivatives. tandfonline.comtandfonline.com This includes the functionalization of the coumarin ring at various positions to explore a wider chemical space. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Studies : Researchers systematically modify the substituents on the coumarin scaffold and evaluate how these changes affect a specific biological activity. nih.govmdpi.com This allows for the identification of key structural features required for potency and selectivity, guiding the design of more effective therapeutic agents.

Exploration of New Therapeutic Applications : While anticancer and anti-inflammatory activities are well-documented, research is continuously expanding into new areas. This includes the development of coumarins as neuroprotective agents, antivirals, and inhibitors of specific enzymes like carbonic anhydrases and lipoxygenases. nih.gov

Application in Materials Science and Imaging : The inherent fluorescent properties of many coumarin derivatives, especially 7-alkoxy substituted ones, make them attractive candidates for development as fluorescent probes, sensors, laser dyes, and components in organic light-emitting diodes (OLEDs). rsc.org Research in this area focuses on tuning the photophysical properties by altering the substitution pattern. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-4-methyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-3-15-10-16-13(2)9-19(20)22-18(16)11-17(15)21-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKGNEAGRZVLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies of 7 Benzyloxy 6 Ethyl 4 Methyl 2h Chromen 2 One

Retrosynthetic Analysis of the 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the analysis begins by identifying the key structural feature, the coumarin (B35378) core. The most logical disconnections break the bonds formed during the cyclization and condensation steps inherent to classical coumarin syntheses.

Two primary retrosynthetic pathways emerge, corresponding to the Pechmann and Knoevenagel condensation reactions:

Pathway A (Pechmann Approach): The disconnection of the ether linkage at the 7-position reveals 7-hydroxy-6-ethyl-4-methyl-2H-chromen-2-one as a key intermediate. This intermediate can be obtained from the Pechmann condensation of 4-ethylresorcinol (B1360110) and ethyl acetoacetate (B1235776) . The benzyloxy group is introduced in a separate step via Williamson ether synthesis using benzyl (B1604629) bromide. This pathway is often favored due to the accessibility of the starting materials.

Pathway B (Knoevenagel/Perkin Approach): This pathway involves disconnecting the C3-C4 bond and the lactone ring. This leads back to a substituted salicylaldehyde (B1680747), specifically 2-hydroxy-4-(benzyloxy)-5-ethylbenzaldehyde , as the core precursor. This aldehyde can then be reacted with an active methylene (B1212753) compound like ethyl acetoacetate (in a Knoevenagel condensation) or with acetic anhydride (B1165640) (in a Perkin reaction) to form the coumarin ring.

These approaches represent the foundational strategies for constructing the target molecule, with the choice of route often depending on the availability of starting materials and desired reaction conditions.

Classical Condensation Approaches to Chromen-2-one Systems

The synthesis of the coumarin nucleus is dominated by several name reactions that have been refined over more than a century. These methods remain highly relevant for their reliability and versatility.

Pechmann Condensation Variants for Substituted Coumarins

The Pechmann condensation is one of the most widely used methods for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of the this compound precursor, 7-hydroxy-6-ethyl-4-methyl-2H-chromen-2-one, the reaction would involve the condensation of 4-ethylresorcinol with ethyl acetoacetate.

The reaction is catalyzed by a variety of acidic agents, ranging from strong Brønsted acids to Lewis acids and solid acid catalysts. organic-chemistry.orgnih.gov The mechanism typically involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) on the activated aromatic ring, and finally, a dehydration step to form the pyrone ring. wikipedia.orgresearchgate.net

Key Steps in Pechmann Condensation:

Acid-catalyzed transesterification of the phenol with the β-ketoester.

Intramolecular cyclization via electrophilic aromatic substitution.

Dehydration to form the aromatic coumarin ring.

The choice of catalyst can significantly influence reaction conditions and yields. While concentrated sulfuric acid is a traditional choice, milder and more environmentally benign options are now common. ijpsr.comyoutube.com

Table 1: Comparison of Catalysts in Pechmann Condensation

Catalyst Type Examples Conditions Advantages Disadvantages
Brønsted Acids H₂SO₄, CF₃COOH, PPA Often harsh, may require elevated temperatures. High yields, well-established. Corrosive, difficult to recycle, can lead to side reactions.
Lewis Acids AlCl₃, FeCl₃, ZnCl₂, TiCl₄ Varies, can be stoichiometric. Effective for less reactive phenols. Can be moisture-sensitive, stoichiometric waste.
Solid Acids Zeolites, Nafion, Sulfated Zirconia Often solvent-free or under microwave irradiation. researchgate.net Reusable, environmentally friendly, simplified workup. nih.govpsu.edu May require higher temperatures or longer reaction times.

Once the 7-hydroxy-6-ethyl-4-methyl-2H-chromen-2-one intermediate is formed, the final step is the introduction of the benzyl group. This is typically achieved through a Williamson ether synthesis, reacting the hydroxyl group with benzyl chloride or benzyl bromide in the presence of a weak base like potassium carbonate.

Knoevenagel Condensation Strategies for 2H-Chromen-2-one Formation

The Knoevenagel condensation provides an alternative route to coumarins, generally involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group. wisdomlib.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. researchgate.net

For the synthesis of this compound, the required starting material would be 2-hydroxy-4-(benzyloxy)-5-ethylbenzaldehyde. This aldehyde would be condensed with an active methylene compound like ethyl acetoacetate. The base facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent intramolecular cyclization and dehydration yield the final coumarin product.

Modern variations of this reaction often employ microwave irradiation to accelerate the reaction and improve yields, sometimes under solvent-free conditions. rsc.org

Perkin Reaction Analogues in Chromen-2-one Synthesis

The Perkin reaction is the original method for synthesizing coumarin, first reported in 1868. researchgate.net It involves the condensation of salicylaldehyde with an acid anhydride, such as acetic anhydride, in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid (e.g., sodium acetate). researchgate.net

This reaction can be adapted to produce substituted coumarins. To synthesize the target molecule, 2-hydroxy-4-(benzyloxy)-5-ethylbenzaldehyde would be heated with acetic anhydride and sodium acetate. The reaction proceeds through the formation of an intermediate cinnamic acid derivative, which then undergoes intramolecular cyclization to form the lactone ring. While historically significant, the Perkin reaction is sometimes less favored than the Pechmann or Knoevenagel condensations for substituted coumarins due to potentially lower yields and harsher conditions. wisdomlib.org

Modern Catalytic and Green Synthetic Innovations

While classical methods are robust, modern organic synthesis emphasizes efficiency, atom economy, and sustainability. This has led to the development of new catalytic approaches for coumarin synthesis.

Transition Metal-Catalyzed Coupling Reactions for Chromen-2-one Synthesis

Transition metal catalysis has revolutionized the formation of C-C and C-O bonds, offering novel pathways to complex heterocyclic structures like coumarins. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively developed. nih.gov

Methods relevant to the synthesis of the coumarin core include:

Heck-Lactonization: Palladium catalysts can be used in Heck-lactonization reactions to form the coumarin ring. researchgate.net

Suzuki-Miyaura Coupling: This reaction is highly effective for introducing aryl or heteroaryl substituents onto the coumarin scaffold, particularly at the 3- or 4-positions. tandfonline.com

C-H Activation/Functionalization: More advanced strategies involve the direct C-H activation of phenols and their subsequent reaction with alkynoates, catalyzed by metals like palladium. nih.gov This approach avoids the need for pre-functionalized starting materials, making it a highly atom-economical route.

These modern catalytic methods provide powerful tools for synthesizing highly substituted and functionalized coumarins, including derivatives of this compound, often under milder conditions than classical approaches. researchgate.net

Organocatalytic Methods for 2H-Chromen-2-one Scaffolds

The development of efficient and environmentally friendly synthetic methods has led to a focus on organocatalysis for the construction of the 2H-chromen-2-one core. nih.gov These methods avoid the use of metal catalysts and often provide high stereoselectivity. beilstein-journals.orgresearchgate.net Organocatalytic approaches to coumarin synthesis typically involve cascade or domino reactions that efficiently build molecular complexity from simple precursors. beilstein-journals.org

Common organocatalytic strategies include Michael additions, Knoevenagel condensations, and Mannich-type reactions. acs.orgresearchgate.netacgpubs.org For instance, the asymmetric synthesis of coumarin derivatives can be achieved through the conjugate addition of nucleophiles like 4-hydroxycoumarin (B602359) to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines (e.g., Jørgensen-Hayashi catalyst). beilstein-journals.org Another approach involves the reaction of phenols with β-ketoesters, a variation of the Pechmann condensation, using Brønsted acids as catalysts. organic-chemistry.orgijsart.com

The table below summarizes selected organocatalytic methods applicable to the synthesis of substituted 2H-chromen-2-one scaffolds.

Catalyst TypeReactionSubstratesKey Features
Chiral AminesMichael Addition/IMCR4-Hydroxycoumarin, α,β-Unsaturated AldehydesHigh enantioselectivity, one-pot process
N-Heterocyclic Carbenes (NHCs)[4+2] Cycloadditiono-Quinone Methides, KetenesEnantioselective synthesis of dihydrocoumarins
Brønsted AcidsPechmann CondensationPhenols, β-Keto EstersMetal-free, strong acid catalysis
ArylaminesMannich-CyclizationNaphthols, Aldehydes, Active Methylene CompoundsMild conditions, synthesis of benzo[h]chromenes

Photochemical and Electrochemical Routes to Chromen-2-one Derivatives

Photochemical and electrochemical methods offer alternative, green pathways to coumarin derivatives, often proceeding under mild conditions without the need for harsh reagents. acs.org

Photochemical Synthesis: Photocatalysis can be employed for various transformations on the coumarin scaffold. For example, the photocatalytic decarboxylative alkylation at the C-3 position of coumarins can be achieved using alkyl N-hydroxyphthalimide esters under mild conditions. organic-chemistry.org Another innovative method involves the one-pot synthesis of π-expanded coumarins through a combination of a Suzuki reaction and a visible-light-driven electrocyclization, demonstrating the power of light in constructing complex fused systems. acs.org Manganese(I) carbonyl complexes have also been used in photochemical C-H functionalization of coumarins. whiterose.ac.uk

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for forming new bonds. An example is the electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin as a nucleophile. researchgate.net This process allows for the one-pot synthesis of 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives through an EC (electrochemical-chemical) mechanism in an environmentally friendly water/acetonitrile solvent system. researchgate.net Such methodologies could potentially be adapted for the functionalization of pre-existing coumarin scaffolds.

MethodReaction TypeSubstratesConditionsProduct Type
PhotochemicalDecarboxylative AlkylationCoumarins, Carboxylic AcidsPhotocatalyst-free, EDA complex3-Alkylated Coumarins
PhotochemicalC-H FunctionalizationCoumarins, AlkynesMn(I) CarbonylsFused Pyridinium-Coumarins
ElectrochemicalThiolationCatechols, 4-MercaptocoumarinConstant current, carbon electrode4-(Dihydroxyphenylthio)-coumarins

Directed Derivatization of this compound

Directed derivatization allows for the selective modification of the parent molecule to explore structure-activity relationships or to introduce new functionalities.

The benzyloxy group at the C-7 position is a key site for functionalization. The benzyl group can act as a protecting group for the phenol, which can be removed via catalytic hydrogenation (e.g., using Pd/C) to yield the corresponding 7-hydroxycoumarin. This hydroxyl group can then be further alkylated or esterified. core.ac.uk

Alternatively, the aromatic ring of the benzyl group itself can be modified. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be directed to the para position of the benzyl ring, provided the coumarin core is sufficiently deactivated to prevent competitive reactions. Several studies have synthesized coumarin derivatives bearing an N-benzyl moiety, indicating the feasibility of manipulations involving this group. nih.gov

The alkyl groups at the C-6 (ethyl) and C-4 (methyl) positions offer opportunities for modification, although they are generally less reactive than other parts of the molecule. The benzylic protons of the ethyl group and the methyl protons are potential sites for radical halogenation (e.g., using N-bromosuccinimide), which would introduce a handle for subsequent nucleophilic substitution reactions.

Recent advances in C-H activation could provide more direct routes to functionalize these positions. mdpi.comencyclopedia.pub For instance, transition metal-catalyzed C-H activation could potentially be used to introduce aryl or other groups at these positions, though regioselectivity between the ethyl and methyl groups, as well as other C-H bonds on the coumarin ring, would be a significant challenge.

The α,β-unsaturated lactone (α-pyrone) of the coumarin core is susceptible to various transformations that can lead to the formation of new heterocyclic systems. organic-chemistry.org

One common transformation involves the reaction of the coumarin ring with nucleophiles like hydrazines. This can lead to the opening of the lactone ring followed by recyclization to form pyrazole-fused coumarins (chromeno[4,3-c]pyrazol-4-ones). nih.gov Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) derivatives. nih.gov

The use of 3-substituted coumarins, such as 3-acetylcoumarin (B160212) or 3-(2-bromoacetyl)-2H-chromen-2-one, as building blocks allows for the synthesis of a wide array of fused heterocycles, including thiophenes, thiazoles, pyrans, and pyridines attached to the coumarin core. mdpi.comrsc.orgpreprints.org These reactions significantly expand the chemical diversity accessible from a coumarin starting material.

Reaction Mechanisms and Kinetic Studies in Synthetic Pathways

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes to coumarins. The Pechmann condensation, a classic method for coumarin synthesis, is known to proceed through a three-step mechanism: (1) transesterification of the phenol with the β-ketoester, (2) intramolecular hydroxyalkylation (a Friedel-Crafts-type reaction), and (3) dehydration to form the final coumarin product. wikipedia.orgresearchgate.net Kinetic studies have suggested that the initial transesterification is often the rate-determining step. researchgate.net

In organocatalytic reactions, the mechanism is highly dependent on the catalyst used. For example, in amine-catalyzed reactions, the formation of enamine or iminium ion intermediates is a key mechanistic feature that activates the substrates. beilstein-journals.org

Kinetic studies on coumarin synthesis are performed to understand the rate of reaction and the influence of various parameters like temperature, catalyst concentration, and substrate structure. semanticscholar.orgmaxwellsci.comresearchgate.net For instance, the apparent activation energy for the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate has been determined experimentally, providing valuable insight for process optimization. researchgate.net Time-resolved IR spectroscopy has been used to study the mechanism of Mn(I)-catalyzed C-H functionalization of coumarins, allowing for the detection and characterization of key reaction intermediates. whiterose.ac.uk

Advanced Molecular Structure and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

The precise molecular structure of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one can be determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are indispensable for establishing the connectivity of atoms. Based on data from structurally similar coumarin (B35378) derivatives, a predicted NMR assignment for this compound in a typical solvent like DMSO-d₆ can be proposed. researchgate.netrsc.orgresearchgate.net

¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the coumarin and benzyl (B1604629) rings, the vinylic proton of the pyrone ring, and the aliphatic protons of the methyl, ethyl, and benzylic methylene (B1212753) groups. The C5-H and C8-H protons on the coumarin core would appear as singlets, while the protons on the benzyl group would show characteristic splitting patterns of a monosubstituted benzene (B151609) ring.

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon (C2) at a downfield shift (around 160-165 ppm), along with distinct signals for the other quaternary and protonated carbons of the coumarin and benzyl moieties.

2D NMR: COSY spectra would confirm proton-proton couplings within the ethyl and benzyl groups. HSQC would correlate each proton to its directly attached carbon, and HMBC would reveal long-range (2-3 bond) correlations, unequivocally establishing the placement of the substituents on the coumarin core. For instance, an HMBC correlation between the benzylic methylene protons and the C7 carbon would confirm the benzyloxy linkage.

Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
C4-CH₃~2.40Singlet
C3-H~6.20Singlet
C6-CH₂CH₃~1.20 (CH₃), ~2.70 (CH₂)Triplet, Quartet
C5-H~7.50Singlet
C8-H~6.90Singlet
O-CH₂-Ph~5.20Singlet
Benzyl Protons~7.30-7.50Multiplet

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass of the parent ion, confirming the compound's elemental composition (C₂₀H₁₈O₃). The fragmentation pattern observed in the mass spectrum offers further structural proof. A characteristic fragmentation of coumarins is the loss of a neutral CO molecule (28 Da) from the pyrone ring. benthamopen.combenthamopenarchives.com For this compound, another prominent fragmentation pathway would be the cleavage of the benzyl group, leading to a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, and a corresponding coumarin radical cation. Subsequent fragmentations would involve losses from the ethyl substituent. nih.govresearchgate.netresearchgate.net

X-ray Crystallographic Analysis of this compound and its Crystal Forms

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this exact compound is not publicly available, analysis of related coumarin derivatives allows for a detailed prediction. rsc.orgrsc.orgresearchgate.net

The coumarin core is expected to be nearly planar. rsc.org The substituents, particularly the benzyloxy and ethyl groups, will have specific conformations in the crystal lattice. The dihedral angle between the coumarin ring system and the phenyl ring of the benzyloxy group will be a key conformational parameter. Crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and π–π stacking between the aromatic rings of adjacent molecules, which are common in coumarin crystal structures. rsc.org The study of polymorphism, the ability to exist in multiple crystal forms, is also relevant, as different polymorphs of coumarin have been identified, each stabilized by a unique balance of intermolecular forces. rsc.org

Typical Crystallographic Parameters for Coumarin Derivatives

ParameterTypical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P2₁2₁2₁, Pbca
C=O Bond Length~1.21 Å
C-O (lactone) Bond Length~1.37 Å
π–π Stacking Distance3.4 - 3.8 Å

Computational Chemistry Approaches to Molecular Geometry and Conformational Dynamics

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular properties in the absence of experimental data. uotechnology.edu.iqtandfonline.comtandfonline.com DFT calculations can be used to optimize the molecular geometry of this compound, predicting its most stable three-dimensional shape.

Quantum Chemical Investigations of Electronic Structure and Aromaticity

Quantum chemical calculations provide deep insights into the electronic nature of the molecule. thenucleuspak.org.pknih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

For this coumarin derivative, the HOMO is expected to be localized primarily on the electron-rich coumarin ring, influenced by the electron-donating alkoxy (benzyloxy) and alkyl (ethyl) groups. The LUMO is likely to be distributed across the π-conjugated system, including the carbonyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition properties. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. rsc.orgthenucleuspak.org.pk The region around the lactone carbonyl oxygen would show a negative potential (red), indicating a site susceptible to electrophilic attack, while other regions would display varying potentials based on the electronic effects of the substituents. These computational studies are crucial for predicting the molecule's reactivity and its potential interactions with other molecules. nih.gov

Biological and Biochemical Investigations in Vitro and in Silico

Structure-Activity Relationship (SAR) Studies of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one and its Analogues

Structure-activity relationship (SAR) studies of coumarin (B35378) derivatives have revealed that the nature and position of substituents on the benzopyran-2-one ring system significantly influence their biological activities. For the this compound scaffold, the following observations from related analogues are pertinent:

The 7-alkoxy group: The presence of an alkoxy group at the C7 position, such as the benzyloxy group in the title compound, is a common feature in many biologically active coumarins. Studies on various coumarin series have shown that substitution at the C7 position can modulate activities such as enzyme inhibition. For instance, in the context of carbonic anhydrase inhibition, the 7-methoxy group has been observed to participate in hydrogen bonding with water molecules within the enzyme's active site, thereby stabilizing the enzyme-inhibitor complex. While a direct comparison is not available, the larger benzyloxy group would offer different steric and electronic properties that could influence binding affinity and selectivity for various enzymes.

Enzyme Inhibition Profiling and Mechanistic Studies

Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors, acting as "suicide inhibitors" or "prodrugs". nih.gov Their mechanism of action involves the enzymatic hydrolysis of the lactone ring by the esterase activity of carbonic anhydrase, leading to the formation of a 2-hydroxy-cinnamic acid derivative. nih.gov This product then binds at the entrance of the enzyme's active site, occluding it without directly coordinating to the catalytic zinc ion, a mechanism that differs from classical sulfonamide inhibitors. nih.gov

While no specific kinetic data for this compound is available, studies on related 6- and 7-substituted coumarins have shown potent and selective inhibition of certain CA isoforms, particularly the tumor-associated hCA IX and XII, with weaker inhibition of the ubiquitous hCA I and II isoforms. nih.gov This isoform selectivity is attributed to the variability of amino acid residues at the entrance of the active site, where the hydrolyzed coumarin binds. nih.gov The benzyloxy and ethyl groups of the title compound would be expected to influence both the rate of hydrolysis and the binding affinity of the resulting carboxylate, potentially leading to isoform-specific inhibition.

Table 1: Carbonic Anhydrase Inhibition by Selected Coumarin Analogues

Compound Target Isoform Inhibition Constant (Kᵢ) Reference
7-substituted coumarin derivatives hCA IX Varies (nM to µM range) nih.gov

Note: This table presents generalized findings for classes of analogues, as specific data for this compound is not available.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Coumarin derivatives have been investigated as tyrosinase inhibitors. The presence of hydroxyl groups, particularly at the C6 and C7 positions, has been suggested to be important for tyrosinase inhibitory activity. nih.gov

Although this compound possesses a benzyloxy group instead of a free hydroxyl group at the C7 position, it is possible that it could still exhibit inhibitory activity. The benzyloxy group could interact with the enzyme's active site or be metabolically cleaved to a hydroxyl group in situ. Without experimental data, the tyrosinase inhibitory potential of this specific compound remains speculative. However, the broader class of coumarins has shown promise in this area.

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators. nih.gov Consequently, LOX inhibitors have potential as anti-inflammatory agents. Coumarin derivatives have demonstrated effective lipoxygenase inhibition. nih.gov

A study on a series of coumarin derivatives identified 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one , a close analogue of the title compound, as a potent inhibitor of soybean LOX-3, with an inhibition of 96.6%. nih.govdntb.gov.ua This finding strongly suggests that the 7-benzyloxy moiety is well-tolerated and likely contributes positively to the inhibitory activity. The presence of the benzoyl group at the C3 position was highlighted as an important feature for the high activity observed in that particular study. nih.govdntb.gov.ua While this compound lacks the C3-benzoyl group, the favorable contribution of the 7-benzyloxy group suggests it may also possess lipoxygenase inhibitory properties.

Table 2: Lipoxygenase Inhibition by a 7-(benzyloxy)-coumarin Analogue

Compound Enzyme Source % Inhibition Reference

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Various natural and synthetic compounds, including coumarins, have been explored as α-glucosidase inhibitors. SAR studies on coumarin derivatives have indicated that the substitution pattern on the coumarin ring is crucial for their inhibitory activity. While specific data for this compound is not available, the general potential of the coumarin scaffold in this area is recognized.

The versatile coumarin scaffold has been shown to interact with a variety of other enzymatic targets. Notably, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones , which are structurally very similar to the title compound, have been investigated as multi-target inhibitors for potential application in Alzheimer's disease. These compounds were found to be potent and selective inhibitors of monoamine oxidase B (MAO-B) and also showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

One particular analogue, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one , demonstrated nanomolar inhibitory activity against MAO-B. This suggests that the 7-benzyloxy moiety is a key feature for high-affinity binding to this enzyme. Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against MAO-B and potentially cholinesterases, although this would need to be confirmed experimentally.

Table of Mentioned Compounds

Compound Name
This compound
3-benzoyl-7-(benzyloxy)-2H-chromen-2-one
4-aminomethyl-7-benzyloxy-2H-chromen-2-ones
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
2-hydroxy-cinnamic acid

Anticancer Activity in Cell Line Models

There is no available data from cell line model studies for this compound. Research on other coumarin derivatives has shown a wide range of anticancer activities, but these findings are not directly applicable to the specific compound .

Mechanisms of Apoptosis Induction in Cancer Cell Lines

No studies were identified that investigated the mechanisms of apoptosis induction by this compound in any cancer cell line.

Cell Cycle Arrest Analysis in in vitro Cellular Systems

There are no published analyses of the effects of this compound on the cell cycle of in vitro cellular systems. While other coumarins have been shown to induce cell cycle arrest, this specific activity has not been documented for this molecule. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The modulatory effect of this compound on intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, has not been reported in the scientific literature. The PI3K/Akt/mTOR pathway is a frequent target for anticancer compounds, but no connection has been established for this specific derivative. nih.govnih.gov

Inhibition of Angiogenesis in in vitro Models

No in vitro model data exists concerning the potential inhibition of angiogenesis by this compound.

Impact on Tumor Multidrug Resistance Mechanisms

The impact of this compound on tumor multidrug resistance mechanisms has not been investigated or documented. While some coumarin derivatives have been explored as multidrug resistance modulators, no such role has been described for this compound. researchgate.net

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

There is no available research detailing the antimicrobial efficacy of this compound against bacterial, fungal, or viral pathogens. The antimicrobial properties reported for other coumarins cannot be attributed to this specific, unstudied compound. scielo.org.zaejmse.roarabjchem.org

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The performed searches for this specific molecule did not yield any published studies concerning its:

Spectrum of activity and Minimal Inhibitory Concentration (MIC)

Mechanisms of action against microbial targets

Inhibition or disruption of biofilm formation

Antioxidant or free radical scavenging activity

In vitro anti-inflammatory properties

Neuroprotective potential in cell culture systems

Advanced computational or in silico modeling

While a significant body of research exists for the broader class of coumarin derivatives, the unique substitution pattern of a benzyloxy group at the 7-position, an ethyl group at the 6-position, and a methyl group at the 4-position on the 2H-chromen-2-one scaffold does not appear in the available scientific literature for the requested biological evaluations. Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible without fabricating information.

Advanced Computational and In Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are essential for predicting the activity of novel compounds and for understanding the molecular features that are crucial for a specific biological effect.

In the context of coumarin derivatives, QSAR studies have been successfully employed to predict various biological activities, including antioxidant potential. For a series of 4-Schiff base-7-benzyloxy-coumarin derivatives, which are structurally related to this compound, QSAR models have been developed to predict their antioxidant activity. nih.gov These models utilize molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the structure-activity relationship. These methods generate contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish its biological activity. For coumarin derivatives, 3D-QSAR studies have revealed that substitutions on the coumarin scaffold significantly influence their inhibitory activities against various enzymes. nih.gov For instance, the statistical parameters of CoMFA and CoMSIA models for coumarin compounds acting on Cyclin-dependent Kinase 9 (CDK9) indicated a high efficiency in the activity-descriptor relationship, making the 3D-QSAR model robust and accurate. nih.gov

The insights gained from such QSAR and 3D-QSAR models for related coumarin derivatives can be extrapolated to guide the structural modifications of this compound to optimize its potential biological activities.

Table 1: Examples of Descriptors Used in QSAR Models for Coumarin Derivatives

Descriptor Type Example Descriptor Information Provided
Electronic Dipole Moment Distribution of charge within the molecule
Steric Molar Refractivity Molecular volume and polarizability
Hydrophobic LogP Partition coefficient between octanol (B41247) and water

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of a compound and for identifying the key amino acid residues involved in the interaction.

For coumarin derivatives, molecular docking studies have been extensively used to investigate their binding to a wide range of biological targets, including enzymes and receptors implicated in various diseases. nih.govacs.orgeurekaselect.com For example, docking studies of 7-hydroxy-4-methyl coumarin derivatives with the COX-2 protein have been performed to identify potential anti-inflammatory agents. eurekaselect.com Similarly, coumarin derivatives have been docked into the active site of multidrug-resistance-associated protein 1 (MRP1) to explore their potential as inhibitors. nih.govtandfonline.com

In a typical molecular docking workflow, the three-dimensional structures of both the ligand (e.g., a coumarin derivative) and the target protein are used. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The results of molecular docking simulations can provide valuable information about the binding energy, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the specific amino acid residues that stabilize the ligand-protein complex.

Table 2: Representative Molecular Docking Results for a Coumarin Derivative with a Protein Target

Parameter Value Interpretation
Binding Energy (kcal/mol) -8.5 A lower binding energy indicates a higher predicted binding affinity.
Hydrogen Bonds 3 The number of hydrogen bonds formed between the ligand and the protein.
Interacting Residues Tyr234, Ser356, Phe459 Key amino acid residues in the binding site that interact with the ligand.

Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of a molecular system. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon ligand binding.

Following molecular docking, MD simulations are often performed on the most promising ligand-protein complexes to validate the docking results and to gain a more dynamic understanding of the interactions. For coumarin derivatives, MD simulations have been used to confirm the stability of their complexes with various protein targets. nih.govnih.govacs.org For instance, a 100 ns MD simulation of coumarin derivatives complexed with lysosomal α-glucosidase supported the interaction stability of the ligands within the binding site. acs.org

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

Parameter Description Significance
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD suggests that the complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average positions. Highlights the flexible and rigid regions of the protein and ligand.
Radius of Gyration (Rg) Measures the compactness of the protein structure. Changes in Rg can indicate conformational changes upon ligand binding.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential to be active against the target of interest, a process known as virtual screening.

For coumarin derivatives, pharmacophore models have been developed based on a set of known active compounds. acs.org These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The development of a pharmacophore model for coumarin derivatives targeting lysosomal α-glucosidase, for example, helped to identify the key chemical features for their inhibitory activity. acs.org

Once a pharmacophore model is validated, it can be used for virtual screening to identify new coumarin analogues or other chemical scaffolds that fit the model. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. This approach accelerates the discovery of novel and potent bioactive molecules.

Table 4: Common Pharmacophore Features for Coumarin Derivatives

Feature Description
Aromatic Ring (AR) A planar, cyclic, and conjugated system of atoms.
Hydrogen Bond Acceptor (HBA) An atom that can accept a hydrogen bond.
Hydrogen Bond Donor (HBD) A group that can donate a hydrogen atom to a hydrogen bond.

Photophysical Characteristics and Research Applications

Absorbance and Fluorescence Spectroscopic Properties

The electronic absorption and fluorescence emission spectra of coumarin (B35378) derivatives are governed by intramolecular charge transfer (ICT) from the electron-donating groups on the benzene (B151609) ring to the electron-withdrawing lactone group. In the case of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one, the 7-benzyloxy group acts as a significant electron-donating substituent, which is known to influence the fluorescence properties of the coumarin core.

Generally, 7-alkoxy-substituted coumarins exhibit strong absorption in the ultraviolet (UV) region and emit fluorescence in the blue to green region of the visible spectrum. The position of the absorption and emission maxima, as well as the fluorescence quantum yield, are sensitive to the solvent polarity and the nature of the substituents. For instance, increasing solvent polarity often leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.

While specific experimental data for this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from closely related 7-alkoxy-4-methylcoumarin derivatives. The presence of the benzyloxy group at the 7-position is expected to result in significant fluorescence. The ethyl group at the 6-position and the methyl group at the 4-position can also modulate the electronic properties and, consequently, the spectroscopic characteristics of the molecule.

Below is a representative data table illustrating the typical photophysical properties of 7-alkoxy-4-methylcoumarin derivatives in different solvents. It is important to note that these are illustrative values for analogous compounds and the exact values for this compound may vary.

SolventAbsorbance Maximum (λabs, nm)Fluorescence Emission Maximum (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
Cyclohexane~320~380~60~0.50
Dichloromethane~325~390~65~0.65
Acetonitrile~323~395~72~0.70
Ethanol~324~400~76~0.75

Photostability and Photoreactivity Studies

The photostability of fluorescent molecules is a critical parameter for their practical applications, particularly in fluorescence microscopy and as fluorescent probes. Coumarin derivatives are known to undergo photodegradation upon prolonged exposure to high-intensity light. The mechanisms of photodegradation can include photochemical reactions such as photodimerization, photooxidation, or cleavage of substituent groups.

Potential as Fluorescent Probes and Chemical Sensors in in vitro Research

Coumarin derivatives are widely utilized as fluorescent probes and chemical sensors in in vitro research due to their high sensitivity, good fluorescence quantum yields, and the tunability of their photophysical properties. The fluorescence of the coumarin scaffold can be modulated by various analytes, leading to "turn-on" or "turn-off" fluorescence responses.

Given its structural features, this compound could serve as a platform for the development of novel fluorescent probes. The benzyloxy group at the 7-position can be synthetically modified to include a recognition moiety for a specific analyte. For example, cleavage of the benzyl (B1604629) group by a specific enzyme or chemical species could lead to the formation of the highly fluorescent 7-hydroxy derivative, resulting in a "turn-on" fluorescence signal.

Potential in vitro research applications for probes derived from this coumarin could include:

Enzyme activity assays: By incorporating a substrate for a specific enzyme into the benzyloxy group, the enzymatic cleavage would release the fluorescent 7-hydroxy coumarin, allowing for the quantification of enzyme activity.

Detection of reactive oxygen species (ROS): Modification of the coumarin core could enable the detection of specific ROS, which are important in various biological processes and disease states.

Sensing of metal ions: The introduction of a chelating group could render the molecule sensitive to the presence of specific metal ions, with changes in fluorescence intensity or wavelength upon ion binding.

The development of such probes would require further synthetic modification and detailed characterization of their photophysical response to the target analyte.

Advanced Methodologies and Future Research Directions

Application of Chemoinformatics and Big Data Analytics in Chromen-2-one Research

Chemoinformatics and big data analytics are transforming the landscape of drug discovery and chemical research by leveraging computational tools to analyze vast datasets. neovarsity.orgresearchgate.net These disciplines are particularly valuable in the study of large families of compounds like chromen-2-ones. The primary application of chemoinformatics involves the storage, indexing, and efficient searching of chemical information. researchgate.net

In the context of chromen-2-one research, chemoinformatics enables:

Virtual Screening: Computational methods are used to screen large virtual libraries of coumarin (B35378) derivatives against biological targets, helping to identify potential hit compounds before committing to laboratory synthesis. nih.govnih.gov This process saves significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are developed to predict the biological activity of novel chromen-2-one derivatives based on their molecular structure. neovarsity.org These models help in understanding which chemical features are crucial for a compound's activity and guide the design of more potent molecules.

ADMET Prediction: Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds like 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one. neovarsity.org This early-stage assessment helps to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. neovarsity.org

Data Mining and Pattern Recognition: Big data analytics can be applied to mine extensive databases of chemical and biological information to uncover novel relationships and patterns within the chromen-2-one class, potentially identifying new therapeutic applications. researchgate.netmdpi.com

By integrating chemistry, computer science, and data analysis, these computational approaches accelerate the identification and optimization of lead compounds within the chromen-2-one family. neovarsity.org

High-Throughput Screening Methodologies for Biological Activity Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. technologynetworks.com For the chromen-2-one class, HTS is instrumental in identifying novel inhibitors or modulators of various biological targets.

The HTS workflow for chromen-2-one derivatives typically involves:

Assay Development: A robust and sensitive biological assay is developed in a miniaturized format (e.g., 96- or 384-well plates) to measure the activity of interest. Fluorescence-based assays are often used for coumarin derivatives, as many 7-hydroxycoumarin metabolites are fluorescent, providing a sensitive readout. mdpi.com

Library Screening: A library containing a diverse set of compounds, which could include numerous chromen-2-one derivatives, is screened using the developed assay. Automated liquid handling systems are used to dispense compounds and reagents.

Hit Identification: Compounds that show significant activity in the primary screen (known as "hits") are identified. For example, a screen of a compound library against adenylyl cyclase 2 identified SKF-83566 as a selective inhibitor. chapman.edu

Hit Confirmation and Validation: The activity of the initial hits is confirmed through re-testing. Secondary and orthogonal assays are then used to eliminate false positives and validate the mechanism of action. chapman.edu

HTS has been successfully applied to identify coumarin derivatives with a wide range of biological activities, including enzyme inhibition and antimicrobial effects. nih.govunimore.it The combination of HTS with machine learning can further refine the selection process, prioritizing compounds with high activity and low toxicity for further development. unimore.it

HTS ParameterDescriptionExample Application in Coumarin Research
Assay Format Miniaturized plates (e.g., 96, 384, 1536-well)Screening for inhibitors of human carbonic anhydrases. nih.gov
Detection Method Fluorescence, Absorbance, LuminescenceUtilizing the natural fluorescence of 7-hydroxycoumarin metabolites in enzyme activity assays. mdpi.com
Compound Library Diverse chemical libraries, including natural and synthetic coumarinsScreening of in-house compound libraries for antitrypanosomal activity. unimore.it
Data Analysis Statistical methods to identify active "hits" from large datasetsIdentification of compounds with significant inhibition of a target enzyme compared to controls.

Mechanistic Investigations Using Targeted Biochemical Assays

Once a chromen-2-one derivative like this compound is identified as biologically active, targeted biochemical assays are crucial for elucidating its mechanism of action. These assays focus on understanding how the compound interacts with its molecular target, typically an enzyme or receptor.

Common biochemical assays used for coumarin derivatives include:

Enzyme Inhibition Assays: Many coumarins exhibit inhibitory effects on enzymes. mdpi.comnih.gov To characterize this, enzyme kinetics studies are performed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For instance, various coumarin derivatives have been tested as inhibitors of carbonic anhydrases, with IC₅₀ values determined using stopped-flow CO₂ hydrase assays. nih.gov

Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity of a compound to its target protein, providing thermodynamic data about the interaction.

Molecular Docking and Simulation: While computational, these methods are integral to mechanistic studies. Molecular docking predicts the preferred binding orientation of the coumarin derivative within the active site of its target enzyme. mdpi.com Molecular dynamics (MD) simulations can then be used to analyze the stability of this binding mode over time. mdpi.com

Cell-Based Assays: To confirm that the activity observed in a biochemical assay translates to a cellular context, cell-based assays are employed. For example, if a coumarin derivative is found to inhibit an enzyme involved in cell proliferation, its effect on cancer cell viability can be measured using assays like the MTT assay. nih.gov

These investigations provide a detailed picture of the molecular interactions underlying the biological effects of chromen-2-one compounds. researchgate.net

Assay TypePurposeInformation GainedExample Coumarin Target
Enzyme Kinetics Determine inhibitory potency and mechanismIC₅₀/Kᵢ values, type of inhibition (competitive, etc.)Carbonic Anhydrase IX, Lipoxygenase nih.gov
Molecular Docking Predict binding mode at the molecular levelKey amino acid interactions, binding orientationDipeptidyl peptidase III (DPP III) mdpi.com
Apoptosis Assays Investigate induction of programmed cell deathCaspase activation, DNA fragmentationEhrlich ascites carcinoma cells journalajrb.com
Clot Retraction Assay Evaluate antithrombotic activityInhibition of clot formationPlatelet-rich plasma tandfonline.com

Elucidation of Metabolic Pathways of this compound in in vitro Systems

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to study the metabolic pathways of xenobiotics, including coumarin derivatives. mdpi.comnih.gov

For this compound, the primary metabolic pathways can be predicted based on its structure and studies of similar compounds. The metabolism of coumarin itself is primarily handled by the cytochrome P450 (CYP) enzyme system. nih.gov

Key in vitro metabolic reactions anticipated for this compound include:

O-debenzylation: The benzyloxy group at the 7-position is a prime target for metabolism. Studies on a similar compound, 7-benzyloxy-4-trifluoromethylcoumarin (BFC), show that it is metabolized by CYP enzymes. nih.gov This reaction would cleave the benzyl (B1604629) group, yielding the corresponding 7-hydroxy metabolite, 7-hydroxy-6-ethyl-4-methyl-2H-chromen-2-one.

Hydroxylation: The ethyl group at the 6-position or the methyl group at the 4-position, as well as the aromatic ring, could undergo hydroxylation mediated by CYP enzymes.

Phase II Conjugation: The primary 7-hydroxy metabolite formed via O-debenzylation is an ideal substrate for Phase II metabolic enzymes. nih.gov It can undergo glucuronidation by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs) to form more water-soluble conjugates for excretion. mdpi.comnih.gov

Conclusion and Future Perspectives in 7 Benzyloxy 6 Ethyl 4 Methyl 2h Chromen 2 One Research

Summary of Key Findings and Contributions

While dedicated research on 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is not extensively documented in current literature, the contributions of its structural components are well-established within the broader family of coumarin (B35378) derivatives. The coumarin nucleus is a versatile scaffold known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netfrontiersin.org

The specific substitutions on this compound are significant. The alkoxy group at the C-7 position is a common feature in many biologically active and fluorescent coumarins. The presence of a benzyloxy group, in particular, may enhance lipophilicity, which can influence the compound's pharmacokinetic profile. Substitutions at the C-4 and C-6 positions are known to modulate the biological and photophysical properties of the coumarin ring. nih.gov For instance, a methyl group at C-4 is a feature in many derivatives screened for anticancer activity. nih.gov The ethyl group at the C-6 position could further influence the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on other coumarins have demonstrated that small alkyl groups on the benzene (B151609) ring can be crucial for specific inhibitory actions. researchgate.net

Therefore, the primary contribution of this scaffold lies in its potential as a highly tailored molecule for targeted applications. Its design incorporates features known to be important for biological activity and offers a platform for further modification.

Identification of Remaining Research Gaps and Challenges

The most significant research gap is the lack of specific experimental data on this compound. A comprehensive investigation is required to fully characterize this molecule and understand its potential.

Key Research Gaps Include:

Synthesis and Characterization: While general methods for coumarin synthesis like the Pechmann condensation are well-known, optimizing a high-yield synthesis for this specific multi-substituted derivative presents a challenge. nih.gov Detailed characterization using modern spectroscopic techniques is the first step toward any further research.

Pharmacological Screening: The compound has not been systematically screened for its biological activities. Based on its structure, it is a candidate for evaluation in several areas, including:

Anticancer activity against various cell lines. frontiersin.orgresearchgate.net

Antimicrobial and antifungal efficacy. mdpi.comorientjchem.org

Antioxidant and anti-inflammatory potential. mdpi.com

Enzyme inhibition studies, particularly for targets like carbonic anhydrase, which are relevant in cancer therapy. nih.gov

Photophysical Properties: Many 7-alkoxycoumarins are fluorescent. A thorough investigation of the absorption and emission spectra, quantum yield, and solvatochromic effects of this compound is needed to assess its suitability as a fluorescent probe or sensor.

In Vivo Studies: Should in vitro studies show promise, subsequent in vivo testing will be necessary to understand the compound's efficacy, pharmacokinetics, and safety profile in a biological system.

The primary challenge is moving from the theoretical potential suggested by its structure to concrete experimental validation. This requires a dedicated research effort focusing on synthesis, purification, and comprehensive biological and photophysical evaluation.

Outlook for Rational Design and Development of Next-Generation Chromen-2-one Analogues

The structure of this compound serves as an excellent starting point for the rational design of new, potentially more potent and selective analogues. nih.govrsc.orgnih.gov Future research can be guided by structure-activity relationship (SAR) studies to optimize the molecule for specific applications. nih.govstanford.edu

Future design strategies could include:

Modification of the C-7 Substituent: The benzyl (B1604629) group of the benzyloxy moiety can be replaced with other aromatic or aliphatic groups to fine-tune solubility, cell permeability, and target-binding affinity. Introducing different functional groups to the phenyl ring of the benzyloxy group could also modulate electronic properties and biological activity.

Varying the C-6 Alkyl Group: The ethyl group at C-6 can be substituted with other alkyl chains of varying lengths or with different functional groups (e.g., halogens, nitro groups) to explore their impact on bioactivity. nih.gov

Derivatization at the C-4 Position: The C-4 methyl group can be replaced with other substituents, such as larger alkyl groups, aryl groups, or electron-withdrawing groups like trifluoromethyl, which have been shown to enhance the inhibitory capacity of coumarins against certain targets. nih.gov

Creation of Hybrids: The coumarin scaffold can be linked to other pharmacophores (e.g., sulfonamides, pyrimidines) to create hybrid molecules with dual-action mechanisms or improved therapeutic profiles. rsc.orgmdpi.com

By systematically modifying these positions and evaluating the resulting analogues, it is possible to develop next-generation chromen-2-one derivatives with enhanced efficacy and selectivity for use as therapeutic agents or advanced functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyloxy groups can be introduced using benzyl bromide under alkaline conditions, while ethyl and methyl substituents are added via Friedel-Crafts alkylation or Claisen-Schmidt condensation. Reaction optimization involves controlling temperature (e.g., 80°C for benzyloxy introduction ), solvent selection (acetonitrile for solubility ), and catalyst choice (e.g., acid/base catalysts for regioselectivity). Yield improvements may require inert atmospheres (N₂) to prevent oxidation .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) identifies substituent patterns, with benzyloxy protons appearing as a singlet at δ 5.2–5.5 ppm. IR confirms lactone carbonyl stretches (~1700 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXTL or WinGX software determines bond lengths, angles, and packing motifs . For disordered structures (e.g., benzyloxy groups), refinement tools like SHELXL resolve electron density ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered substituents or low-resolution structures?

  • Methodology :

  • Use high-resolution data (≤1.0 Å) and iterative refinement in SHELXL to model disorder .
  • Validate with residual density maps (e.g., Fo–Fc maps) and adjust occupancy factors for overlapping atoms .
  • Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

Q. What computational methods are employed to study structure-activity relationships (SAR) or molecular interactions?

  • Methodology :

  • Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., enzymes in tuberculosis ).
  • Dynamics : Molecular dynamics (MD) simulations (GROMACS/NAMD) assess conformational stability, with force fields like CHARMM36 for chromenone scaffolds .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models evaluate electronic effects of substituents (e.g., benzyloxy’s electron-withdrawing impact) .

Q. How can researchers design pharmacological assays to evaluate bioactivity (e.g., antitubercular or anticancer effects)?

  • Methodology :

  • In vitro : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv, with PA-824 analogs as positive controls .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
  • Mechanistic studies : ROS detection via DCFH-DA probes to link activity to oxidative stress pathways .

Q. What strategies improve regioselectivity in substitution reactions for chromenone derivatives?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups with TMSCl) to direct substitution to the 6- or 7-position .
  • Catalytic control : Use Lewis acids (e.g., AlCl₃) to favor electrophilic attack at specific positions .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity at less hindered sites .

Q. How are synthetic yields optimized for large-scale production without industrial methods?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity .
  • Column-free purification : Use recrystallization with ethanol/water mixtures for cost-effective scaling .
  • In-line analytics : HPLC-MS monitors intermediate formation to adjust reaction parameters in real time .

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